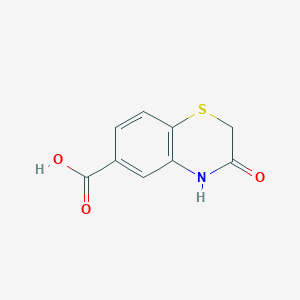

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Description

Properties

IUPAC Name |

3-oxo-4H-1,4-benzothiazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIVLYUEDPRLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353987 | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821761 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

272437-84-0 | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-84-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, designated by CAS number 272437-84-0, is a heterocyclic organic compound that has emerged as a valuable scaffold in medicinal chemistry. Its rigid, bicyclic structure incorporating nitrogen and sulfur heteroatoms provides a unique three-dimensional framework for the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, with a particular focus on its role as a core structure for the development of dynamin GTPase inhibitors. While the direct biological activity of the parent compound is not extensively documented in publicly available literature, its derivatives have shown significant inhibitory potential, highlighting the importance of this molecular core.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 272437-84-0 | General Chemical Databases |

| Molecular Formula | C₉H₇NO₃S | [1] |

| Molecular Weight | 209.22 g/mol | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | General Chemical Knowledge |

| Boiling Point | 483.9±45.0 °C (Predicted) | [1] |

| Density | 1.559±0.06 g/cm³ (Predicted) | [1] |

| Solubility | >31.4 µg/mL in aqueous buffer at pH 7.4 | [1] |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of related benzothiazine derivatives, a plausible two-step synthetic route is proposed, starting from 4-amino-3-mercaptobenzoic acid.

3.1. Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

3.2. Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(2-chloroacetamido)-3-mercaptobenzoic acid (Intermediate A)

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 4-amino-3-mercaptobenzoic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization to this compound

-

Dissolve the crude intermediate from Step 1 in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Add a base, for example, sodium bicarbonate or potassium carbonate (2-3 equivalents), to the solution.

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity

The primary biological target identified for derivatives of this compound is the large GTPase, dynamin. Dynamin plays a critical role in endocytosis and membrane trafficking.

While there is no specific quantitative data for the parent compound, a study focused on substituted benzylidene analogs has demonstrated that this core structure is a viable starting point for the development of potent dynamin GTPase inhibitors.[2]

4.1. Dynamin GTPase Inhibition

The inhibitory activity of derivatives of the title compound against dynamin I was assessed. The following table summarizes the IC₅₀ values for selected potent analogs.

| Compound ID (from[2]) | Substitution Pattern | IC₅₀ (µM) |

| 17j | C3'-CO₂H | 1.3 ± 0.5 |

| 19p | C3'-OAc | 5.1 |

| 19r | C2',C3',C4'-tri-OAc | 5.2 |

| 19y | C3',C4'-di-OMe | 7.2 |

Note: The IC₅₀ value for the parent compound, this compound, was not reported in the reviewed literature.

4.2. Signaling Pathway

Caption: Inhibition of the dynamin-mediated endocytosis pathway.

4.3. Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD) Inhibition

Early reports suggested that derivatives of this benzothiazine scaffold could act as inhibitors of PfG6PD, an essential enzyme for the parasite Plasmodium falciparum. However, no concrete quantitative data or detailed experimental protocols for the parent compound have been found in the subsequent literature to substantiate this claim.

Experimental Protocols

5.1. Dynamin GTPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the release of inorganic phosphate (Pi) from GTP hydrolysis by dynamin.

Materials:

-

Purified Dynamin I protein

-

GTP solution

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT)

-

Test compound (dissolved in DMSO)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a surfactant in acid)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the dynamin I enzyme to the assay buffer.

-

Add the test compound dilutions to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of GTP to each well.

-

Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Allow the color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

5.2. PfG6PD Inhibition Assay (Conceptual Protocol)

A typical assay to screen for PfG6PD inhibitors would involve the following steps.

Materials:

-

Recombinant PfG6PD enzyme

-

Glucose-6-phosphate (G6P)

-

NADP⁺

-

Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Test compound

-

96-well UV-transparent microplates

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a UV-transparent 96-well plate, add the PfG6PD enzyme and the test compound to the assay buffer.

-

Pre-incubate the enzyme and inhibitor for a short period.

-

Initiate the reaction by adding a mixture of G6P and NADP⁺.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NADP⁺ to NADPH.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound is a promising chemical scaffold, particularly for the development of inhibitors of dynamin GTPase. While the biological activity of the parent compound itself is not well-characterized, its derivatives have demonstrated potent inhibitory effects. This technical guide provides a foundation for researchers interested in exploring the therapeutic potential of this class of compounds, offering a proposed synthetic route and established protocols for biological evaluation. Further investigation is warranted to determine the intrinsic activity of the core molecule and to expand the scope of its derivatives against various therapeutic targets.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound belonging to the benzothiazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its role as a dynamin GTPase inhibitor.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Information

| Property | Value | Reference |

| CAS Number | 272437-84-0 | [1] |

| Molecular Formula | C₉H₇NO₃S | [1] |

| Molecular Weight | 209.22 g/mol | [1] |

| IUPAC Name | This compound |

Quantitative Physicochemical Data

| Property | Experimental Value | Computed Value | Reference |

| Melting Point | Not available | Not available | |

| pKa | Not available | Not available | |

| LogP | Not available | Not available | |

| Solubility | >31.4 µg/mL (at pH 7.4) | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the cyclization of a key intermediate, 2-amino-4-carboxyphenylthioglycolic acid. While a specific detailed protocol for the target molecule is not explicitly published, a general synthetic strategy can be inferred from the synthesis of related benzothiazine derivatives.

Conceptual Synthetic Pathway

General Experimental Protocol for the Synthesis of Benzothiazine Derivatives

The following is a generalized protocol based on the synthesis of analogous compounds. This should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-amino-4-carboxyphenylthioglycolic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-carboxythiophenol in a suitable solvent such as ethanol or aqueous sodium hydroxide.

-

Addition of Reagent: To the stirred solution, add an equimolar amount of chloroacetic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.

Step 2: Intramolecular Cyclization

-

Reaction Setup: Place the synthesized 2-amino-4-carboxyphenylthioglycolic acid in a high-boiling point solvent such as dimethylformamide (DMF) or acetic anhydride.

-

Cyclization Conditions: Heat the mixture at a high temperature (typically >150 °C) for several hours to facilitate intramolecular cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Biological Activity: Inhibition of Dynamin GTPase

Recent studies have identified this compound and its derivatives as inhibitors of dynamin GTPase.[2][3][4] Dynamins are a family of large GTPases that play a crucial role in clathrin-mediated endocytosis and vesicle trafficking. Inhibition of dynamin can have significant implications in various cellular processes and is a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders.

Mechanism of Action: Dynamin Inhibition

Dynamin facilitates the scission of newly formed vesicles from the parent membrane. This process is dependent on its ability to hydrolyze GTP. Inhibitors of dynamin can interfere with this process through various mechanisms, such as competing with GTP for the binding site or allosterically preventing the conformational changes necessary for scission. The benzothiazine core of this compound is believed to interact with the GTP-binding pocket of dynamin.

Conclusion

This compound is a compound with significant potential in drug discovery, particularly as an inhibitor of dynamin GTPase. While there is a need for more comprehensive experimental data on its physicochemical properties and a detailed, optimized synthesis protocol, the existing information provides a strong foundation for further research. The development of potent and selective dynamin inhibitors based on this scaffold could lead to novel therapeutic strategies for a range of diseases. Future work should focus on obtaining experimental values for key physicochemical parameters, developing a robust and scalable synthesis, and further elucidating its mechanism of action and structure-activity relationships.

References

- 1. This compound [chemicalbook.com]

- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 3. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

This technical guide provides a comprehensive overview of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential biological activity, with a focus on its classification within a broader group of bioactive benzothiazine derivatives.

Chemical Identity and Nomenclature

The rigorous identification of a chemical entity is foundational to scientific research. This section provides the standard nomenclature and synonyms for the compound of interest.

IUPAC Name: 3-oxo-4H-1,4-benzothiazine-6-carboxylic acid[1]

Synonyms:

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃S | [1] |

| Molecular Weight | 209.22 g/mol | [1] |

| Monoisotopic Mass | 209.01466426 Da | [1] |

| Solubility | >31.4 µg/mL (at pH 7.4) | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 209.01466426 g/mol | [1] |

| Topological Polar Surface Area | 91.7 Ų | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 269 | [1] |

Synthesis and Experimental Protocols

Representative Synthetic Protocol

A potential synthesis for this compound would likely involve the following conceptual steps. This protocol is illustrative and would require optimization.

Step 1: Synthesis of 4-amino-3-mercaptobenzoic acid This starting material can be prepared from 4-amino-3-nitrobenzoic acid through reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with a sulfur source to introduce the thiol group.

Step 2: Cyclization to form the benzothiazine ring The 4-amino-3-mercaptobenzoic acid would then be reacted with a suitable three-carbon synthon, such as chloroacetyl chloride, in the presence of a base. The amino group would initially form an amide bond, and subsequent intramolecular cyclization via nucleophilic attack of the thiol group would form the benzothiazine ring.

Experimental Details (Hypothetical): To a solution of 4-amino-3-mercaptobenzoic acid in a suitable solvent (e.g., DMF or dioxane), an equimolar amount of chloroacetyl chloride would be added dropwise at a reduced temperature (e.g., 0 °C). A non-nucleophilic base, such as triethylamine or diisopropylethylamine, would be used to scavenge the HCl byproduct. After the initial acylation, the reaction mixture would be heated to facilitate the intramolecular cyclization. The product would then be isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Derivatives of 1,4-benzothiazine are recognized for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[2]. A notable mechanism of action for some related heterocyclic compounds, such as phenothiazines, is the inhibition of dynamin GTPase activity[3]. Dynamins are crucial for clathrin-mediated endocytosis, a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.

While specific quantitative data for the inhibitory activity of this compound on dynamin is not available in the public domain, the structural similarity to other known dynamin inhibitors suggests this as a plausible target. The inhibition of dynamin disrupts the "pinching off" of clathrin-coated vesicles from the cell membrane, thereby blocking endocytosis.

Potential Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway of dynamin-mediated endocytosis and a general workflow for screening compounds for their inhibitory activity.

Caption: Hypothesized inhibition of dynamin-mediated endocytosis.

Caption: Workflow for screening dynamin inhibitors.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery. Its synthesis is achievable through established chemical routes, and its structural features suggest that it may exhibit interesting biological activities, potentially through the inhibition of key cellular processes such as endocytosis. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Molecular structure and conformation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

An In-Depth Technical Guide on the Molecular Structure and Conformation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. While direct crystallographic data for this specific molecule is not publicly available, this document synthesizes information from closely related analogues to infer its structural characteristics. This information is crucial for understanding its chemical behavior and potential applications in drug design and development.

Molecular Structure

The fundamental structure of this compound comprises a benzene ring fused to a 1,4-thiazine ring, with a carboxylic acid group substituted at the 6-position of the benzothiazine core. The 1,4-thiazine ring is a six-membered heterocycle containing a sulfur and a nitrogen atom. The presence of a carbonyl group at the 3-position and the dihydro nature of the thiazine ring significantly influence its geometry.

The molecular formula for this compound is C₉H₇NO₃S, and its IUPAC name is this compound[1].

Below is a diagram illustrating the atomic connectivity and basic structure of the molecule.

Caption: Atomic connectivity of the title molecule.

Conformation

The conformation of the 1,4-benzothiazine ring system is a critical aspect of its three-dimensional structure. Due to the sp³ hybridization of the C2 and N4 atoms, the thiazine ring is not planar. X-ray crystallographic studies of closely related compounds, such as 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate, reveal that the thiomorpholine ring (the dihydrothiazine ring) adopts a conformation that is intermediate between a twist-boat and a half-chair[2]. This non-planar conformation is a common feature of similar benzothiazine derivatives[3][4].

The puckering of the ring is a result of the torsional strain, which is minimized in these non-planar arrangements. The specific conformation can be influenced by substituents on the ring and by intermolecular interactions, such as hydrogen bonding, in the solid state.

Quantitative Structural Data from Analogous Compounds

To provide a quantitative understanding of the likely molecular geometry of this compound, the following table summarizes the crystallographic data from a closely related compound, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate[2]. These values for the unit cell and the conformation of the thiazine ring are expected to be very similar for the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.5897 (1) |

| b (Å) | 9.2208 (2) |

| c (Å) | 15.6701 (3) |

| β (°) | 94.336 (1) |

| Volume (ų) | 1093.50 (3) |

| Z | 4 |

| Thiazine Ring Conformation | Intermediate between twist-boat and half-chair |

Experimental Protocols

The synthesis and structural characterization of this compound would likely follow established procedures for similar benzothiazine derivatives. Below are detailed methodologies for key experiments that would be cited in the characterization of this molecule.

Synthesis and Crystallization

A plausible synthetic route involves the cyclization of a substituted aminothiophenol derivative. Based on the synthesis of similar compounds, the following protocol is proposed:

Synthesis of this compound:

A common method for the synthesis of the benzothiazine core is the reaction of an appropriate 2-aminothiophenol with a reactive two-carbon unit. For the title compound, a potential route starts from 4-amino-3-mercaptobenzoic acid and chloroacetyl chloride.

Caption: A logical workflow for the synthesis.

Crystallization for X-ray Analysis:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solvent. A typical procedure would be:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water or dichloromethane) to form a saturated or near-saturated solution.

-

Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

-

Monitor for the formation of well-defined single crystals over several days to weeks.

X-ray Crystallography

The determination of the precise molecular structure and conformation would be achieved through single-crystal X-ray diffraction.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected data are processed, including integration of reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

This process yields the precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined, providing a definitive description of the molecule's conformation.

Conclusion

While a definitive crystal structure for this compound is not yet reported in the public domain, a comprehensive understanding of its molecular structure and conformation can be inferred from the analysis of closely related compounds. The benzothiazine core is characterized by a non-planar thiazine ring, likely adopting a conformation between a twist-boat and a half-chair. The presence of the carboxylic acid group provides a site for hydrogen bonding, which will influence its crystal packing and solubility. The provided synthetic and analytical protocols offer a roadmap for researchers aiming to further investigate this compound. This information is valuable for computational modeling, structure-activity relationship studies, and the rational design of new therapeutic agents based on the benzothiazine scaffold.

References

- 1. This compound | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Profile of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (C₉H₇NO₃S), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectral data based on the analysis of closely related structures and general principles of spectroscopic interpretation. It also outlines a plausible synthetic methodology and experimental protocols for its characterization.

Molecular Structure

The core structure of this compound consists of a benzene ring fused to a 1,4-thiazine ring, with a ketone group at the 3-position and a carboxylic acid group at the 6-position.

Caption: Molecular structure of this compound.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 | Singlet (broad) | 1H | COOH |

| ~10.8 | Singlet | 1H | NH |

| ~7.8 | Doublet | 1H | Ar-H (H5) |

| ~7.7 | Doublet of doublets | 1H | Ar-H (H7) |

| ~7.5 | Doublet | 1H | Ar-H (H8) |

| ~3.5 | Singlet | 2H | S-CH₂ -C=O |

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C =O (Carboxylic acid) |

| ~165 | C =O (Amide) |

| ~140 | Ar-C (C4a) |

| ~135 | Ar-C (C6) |

| ~128 | Ar-C (C8a) |

| ~125 | Ar-C (C7) |

| ~120 | Ar-C (C5) |

| ~118 | Ar-C (C8) |

| ~35 | S-C H₂-C=O |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium | N-H stretch (Amide) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1660 | Strong | C=O stretch (Amide) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 209 | [M]⁺ (Molecular Ion) |

| 192 | [M - OH]⁺ |

| 181 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 164 | [M - COOH]⁺ |

| 136 | [M - COOH - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

Synthesis

A potential synthetic route involves the reaction of 4-amino-3-mercaptobenzoic acid with chloroacetyl chloride followed by intramolecular cyclization.

Caption: Plausible synthetic workflow for the target compound.

Detailed Protocol:

-

Acylation: 4-Amino-3-mercaptobenzoic acid is dissolved in an aqueous solution of sodium bicarbonate. The solution is cooled in an ice bath, and chloroacetyl chloride is added dropwise with vigorous stirring. The reaction mixture is stirred for several hours at room temperature.

-

Acidification and Isolation: The reaction mixture is then acidified with a dilute mineral acid (e.g., HCl) to precipitate the intermediate, N-(4-carboxy-2-mercaptophenyl)-2-chloroacetamide. The precipitate is filtered, washed with water, and dried.

-

Cyclization: The dried intermediate is refluxed in a suitable solvent (e.g., ethanol) with a base such as sodium acetate to facilitate intramolecular cyclization.

-

Purification: After completion of the reaction (monitored by TLC), the mixture is cooled, and the product is precipitated by adding water or acidifying. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆, to ensure the solubility of the carboxylic acid and to observe the exchangeable protons.

-

Tetramethylsilane (TMS) is used as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

-

For EI, the sample is introduced directly or via a GC inlet.

-

For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Disclaimer

The spectral data and experimental protocols presented in this guide are predictive and based on established chemical principles and data from analogous compounds. Experimental verification is required for definitive characterization.

Solubility profile of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to its structural features, particularly the carboxylic acid moiety, its solubility is expected to be pH-dependent. This document summarizes the available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and explores the compound's relevance in a key biological signaling pathway.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃S | PubChem[1] |

| Molecular Weight | 209.22 g/mol | PubChem[1] |

| IUPAC Name | 3-oxo-4H-1,4-benzothiazine-6-carboxylic acid | PubChem[1] |

| CAS Number | 272437-84-0 | PubChem |

Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, the foundational data point is presented below. The subsequent tables provide a general, expected solubility profile in various solvent classes based on the compound's structure as a carboxylic acid.

Table 2.1: Experimentally Determined Aqueous Solubility

| Solvent System | Temperature (°C) | Solubility | Method | Source |

| Aqueous Buffer (pH 7.4) | Not Specified | > 31.4 µg/mL | Not Specified | Sanford-Burnham Center for Chemical Genomics (via PubChem)[1] |

Table 2.2: Expected Solubility in Common Solvents

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid and amide functionalities can form hydrogen bonds, but the aromatic benzothiazine core is hydrophobic. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can effectively solvate both the polar functional groups and the aromatic ring system. |

| Non-polar | Hexane, Toluene, Dichloromethane | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Table 2.3: Expected pH-Dependent Aqueous Solubility

| pH Range | Dominant Species | Expected Solubility |

| Acidic (pH < pKa) | Neutral Carboxylic Acid | Low |

| Neutral to Basic (pH > pKa) | Carboxylate Anion | High |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are standard, detailed protocols that can be employed to generate a comprehensive solubility profile for this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2] It measures the equilibrium concentration of a compound in a saturated solution.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Analyze the concentration of the compound in the diluted sample using a validated analytical method like HPLC-UV or LC-MS.

Shake-Flask Experimental Workflow

Potentiometric Titration

For ionizable compounds like carboxylic acids, potentiometric titration is an efficient method to determine the pH-solubility profile and the pKa.

Materials:

-

This compound

-

Aqueous solutions of known ionic strength

-

Standardized solutions of HCl and KOH

-

Automated titrator with a pH electrode

-

Stirring plate and stir bar

Procedure:

-

Prepare a suspension of the compound in the aqueous medium.

-

Titrate the suspension with a standardized base (e.g., KOH) to a high pH to dissolve the compound as its salt.

-

Titrate the resulting solution with a standardized acid (e.g., HCl).

-

Record the pH as a function of the volume of titrant added.

-

The point at which the compound begins to precipitate is the solubility at that specific pH. The full titration curve can be used to calculate the intrinsic solubility and pKa.

Potentiometric Titration Workflow

Biological Context: Inhibition of Dynamin GTPase Signaling

Analogs of this compound have been identified as inhibitors of dynamin GTPase. Dynamins are large GTPases essential for membrane fission, most notably in clathrin-mediated endocytosis.[3] By inhibiting dynamin, these compounds can disrupt cellular processes that rely on endocytosis, such as nutrient uptake, signal transduction, and synaptic vesicle recycling. This makes dynamin an attractive target for therapeutic intervention in various diseases, including cancer.

The signaling pathway involves the recruitment of dynamin to the neck of newly formed clathrin-coated pits at the cell membrane. GTP hydrolysis by dynamin then leads to a conformational change that drives the scission of the vesicle from the membrane. Inhibition of this process by compounds derived from the this compound scaffold would lead to an accumulation of deeply invaginated coated pits that are unable to detach.

References

An In-depth Technical Guide on the Chemical Reactivity and Functional Groups of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, functional group reactivity, and biological significance of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. This heterocyclic compound, built upon the privileged 1,4-benzothiazine scaffold, has garnered interest in medicinal chemistry due to its role as an inhibitor of the large GTPase dynamin. This document details the reactivity of its key functional groups—the carboxylic acid, the cyclic thioether, the secondary amine within the lactam, and the lactam carbonyl. It also presents a putative synthesis protocol and discusses potential chemical transformations for the development of novel analogs. Furthermore, this guide outlines the compound's interaction with the dynamin signaling pathway, a critical component of cellular endocytosis.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₉H₇NO₃S. Its structure features a benzene ring fused to a 1,4-thiazine ring, which contains a lactam (a cyclic amide) and a thioether linkage. A carboxylic acid group is substituted at the 6-position of the benzothiazine core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃S | PubChem CID: 760993[1] |

| IUPAC Name | This compound | PubChem CID: 760993[1] |

| Molecular Weight | 209.22 g/mol | PubChem CID: 760993[1] |

| CAS Number | 272437-84-0 | PubChem CID: 760993[1] |

| Solubility | >31.4 µg/mL (at pH 7.4) | PubChem CID: 760993[1] |

Functional Groups and Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the carboxylic acid, the lactam, the thioether, and the aromatic ring.

Carboxylic Acid Group

The carboxylic acid at the C-6 position is a primary site for chemical modification to explore structure-activity relationships (SAR).

-

Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification, reacting with an alcohol in the presence of a strong acid catalyst. This reaction is typically performed to enhance lipophilicity and potentially improve cell permeability of the molecule.

-

Amidation: Amide derivatives can be synthesized by activating the carboxylic acid with a coupling agent (e.g., EDC, HATU) followed by the addition of a primary or secondary amine. This transformation is a common strategy in medicinal chemistry to introduce diverse substituents and modulate biological activity.

Lactam Moiety

The six-membered lactam ring is a key structural feature.

-

N-Alkylation/N-Arylation: The secondary amine within the lactam can undergo alkylation or arylation under basic conditions. This modification can influence the compound's conformation and its interaction with biological targets.

-

Lactam Hydrolysis: Under strong acidic or basic conditions, the lactam can be hydrolyzed to the corresponding amino acid derivative, although this generally requires harsh conditions.

-

Reduction: The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a tetrahydro-1,4-benzothiazine derivative.

Thioether Linkage

The sulfur atom in the thiazine ring can participate in chemical reactions.

-

Oxidation: The thioether can be oxidized to the corresponding sulfoxide and subsequently to the sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). These modifications can significantly alter the electronic properties and polarity of the molecule.

Aromatic Ring

The benzene ring can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The carboxylic acid group is deactivating, while the sulfur and nitrogen atoms of the thiazine ring are activating. The regioselectivity of such reactions would need to be determined empirically.

Synthesis

A general and plausible synthetic route to the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core involves the condensation of a substituted 2-aminothiophenol with a suitable three-carbon electrophile.

Putative Experimental Protocol for Synthesis

The synthesis of this compound can be envisioned through the reaction of 4-amino-3-mercaptobenzoic acid with an acetylating agent like chloroacetyl chloride, followed by intramolecular cyclization.

Step 1: Acetylation of 4-amino-3-mercaptobenzoic acid To a solution of 4-amino-3-mercaptobenzoic acid in a suitable solvent (e.g., aqueous sodium bicarbonate), chloroacetyl chloride is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).

Step 2: Intramolecular Cyclization The intermediate from Step 1 is then subjected to conditions that promote intramolecular nucleophilic substitution, where the thiol group displaces the chlorine atom to form the thiazine ring. This can often be achieved by heating the reaction mixture.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent system.

Note: This is a generalized protocol based on common synthetic methods for 1,4-benzothiazine derivatives. The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of the dynamin GTPase.[2] Dynamins are large GTPases that play a crucial role in membrane fission processes, most notably in endocytosis.[2][3][4]

Dynamin GTPase Signaling Pathway

Dynamin is essential for the scission of newly formed vesicles from the parent membrane. The process involves the assembly of dynamin oligomers at the neck of the budding vesicle. GTP hydrolysis by dynamin is thought to induce a conformational change that leads to membrane constriction and eventual fission.[3][4] Inhibition of dynamin GTPase activity by molecules like this compound disrupts this process, leading to an accumulation of clathrin-coated pits at the cell surface and a blockage of endocytosis.[2]

Below is a simplified representation of the role of dynamin in clathrin-mediated endocytosis, the process inhibited by the topic compound.

Caption: Dynamin's role in endocytosis and its inhibition.

Experimental Workflows

The discovery and characterization of inhibitors like this compound typically follow a structured workflow.

Caption: Drug discovery workflow for dynamin inhibitors.

Conclusion

This compound represents a valuable chemical scaffold for the development of dynamin GTPase inhibitors. Its functional groups offer multiple handles for chemical modification, allowing for the exploration of structure-activity relationships to improve potency and pharmacokinetic properties. The synthesis of this core structure is accessible, and its biological activity in a critical cellular pathway underscores its potential for further investigation in drug discovery programs targeting diseases with dysregulated endocytosis. Further research is warranted to fully elucidate the spectroscopic properties and detailed reactivity of this specific molecule to aid in the design of next-generation inhibitors.

References

- 1. Evidence that dynamin-2 functions as a signal-transducing GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Membrane fission by dynamin: what we know and what we need to know - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamin, a membrane remodelling GTPase - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological targets of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

An In-depth Technical Guide on the Potential Biological Targets of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound this compound is a heterocyclic molecule belonging to the benzothiazine class. This scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This technical guide focuses on the identified and potential biological targets of this compound and its analogs, providing a comprehensive overview for researchers and professionals in the field of drug discovery and development.

Primary Biological Target: Dynamin GTPase

Recent studies have identified dynamin GTPase as a primary biological target for derivatives of this compound.[2][3] Dynamins are a family of mechanochemical enzymes essential for endocytosis and various membrane trafficking processes in eukaryotic cells.[4][5] Inhibition of dynamin GTPase activity can disrupt these cellular processes, making it a promising target for the development of therapeutics for a range of diseases, including cancer and neurological disorders.

Quantitative Data: Dynamin GTPase Inhibition

A study by McCluskey et al. investigated a series of substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][6][7]thiazine-6-carboxylic acid analogs as dynamin GTPase inhibitors. The core structure, referred to as compound 16 in the study, served as a scaffold for the synthesis of several libraries of compounds. While the IC50 of the parent compound was not explicitly stated in the provided abstract, the inhibitory activities of its derivatives highlight the potential of this chemical class. Below is a summary of the reported IC50 values for key analogs.[2][3]

| Compound ID (in study) | Substitution on Benzylidene Moiety | Dynamin GTPase IC50 (µM) |

| 17j | 3'-CO2H | 1.3 ± 0.5 |

| 19p | 3'-OAc | 5.1 |

| 19r | 2',3',4'-tri-OAc | 5.2 |

| 19y | 3',4'-di-OMe | 7.2 |

| 17s | 2'-OH | < 20 |

| 18y | N-methyl, 3',4'-di-OMe | Activity removed |

Data extracted from McCluskey, A. et al. (2025).[2][3]

Notably, N-methylation of the benzothiazine core was found to abrogate inhibitory activity, suggesting a critical role for the N-H group in target engagement.[2][3]

Experimental Protocols

General Protocol for Dynamin GTPase Inhibition Assay

While the specific protocol used for the aforementioned study is not fully detailed in the provided abstracts, a general experimental workflow for assessing dynamin GTPase inhibition can be constructed based on established methods. A common approach is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released during GTP hydrolysis.[8]

Materials:

-

Human dynamin-1 protein (recombinant)

-

Guanosine triphosphate (GTP)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)

-

Malachite green reagent for phosphate detection

-

This compound or its derivatives

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, dynamin-1 enzyme, and the test compound or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the GTPase reaction by adding GTP to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), allowing for enzymatic activity.

-

Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during GTP hydrolysis.

-

Measurement: Measure the absorbance of the colored complex using a spectrophotometer at a wavelength of approximately 620 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Dynamin GTPase Inhibition Assay.

Signaling Pathway and Mechanism of Action

The inhibition of dynamin GTPase by this compound derivatives interferes with the process of endocytosis. Dynamin plays a crucial role in the scission of newly formed vesicles from the plasma membrane. By inhibiting its GTPase activity, these compounds prevent the conformational changes in dynamin required for membrane fission, leading to an accumulation of clathrin-coated pits at the cell surface and a blockage of endocytic trafficking.

Dynamin-mediated Endocytosis and Inhibition.

Other Potential Biological Targets

While dynamin GTPase is a confirmed target for derivatives of this compound, the broader benzothiazine class of compounds is known for its wide array of biological activities. This suggests that the core molecule may interact with other biological targets.

One study on related compounds, N-(3-oxo-3,4-dihydro-2H-benzo[6][7]thiazine-6-carbonyl)guanidines, identified them as potent inhibitors of the Na+/H+ exchanger.[2] This indicates that modifications at the 6-carboxylic acid position can significantly alter the target profile of the benzothiazine scaffold. Further investigation is warranted to determine if the parent compound or its other derivatives exhibit activity at this or other ion channels.

The diverse pharmacological effects of benzothiazines, including anticancer, antimicrobial, and anti-inflammatory properties, suggest a potential for polypharmacology.[1] It is plausible that this compound could interact with various enzymes, receptors, or signaling proteins implicated in these therapeutic areas. However, specific targets for the parent compound beyond dynamin have not yet been definitively identified in the literature.

Logical Relationship of Structure-Activity Relationship (SAR)

Based on the available data, a preliminary structure-activity relationship for the dynamin GTPase inhibitory activity of this compound derivatives can be inferred.

Structure-Activity Relationship Summary.

Conclusion

The primary identified biological target for derivatives of this compound is dynamin GTPase. The available quantitative data and structure-activity relationships provide a solid foundation for the further design and optimization of potent dynamin inhibitors based on this scaffold. The diverse biological activities associated with the broader benzothiazine class suggest that this core structure may have a wider range of biological targets, warranting further investigation. Future research should focus on a more comprehensive target profiling of the parent compound and its derivatives to fully elucidate their therapeutic potential.

References

- 1. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] A highly-sensitive high throughput assay for dynamin's basal GTPase activity | Semantic Scholar [semanticscholar.org]

- 7. A continuous, regenerative coupled GTPase assay for dynamin-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Robust colorimetric assays for dynamin's basal and stimulated GTPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid: A Technical Guide

Introduction

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound with potential applications in drug discovery. Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for reducing late-stage attrition in drug development.[1] In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the drug-likeness of novel molecular entities, enabling researchers to prioritize compounds with favorable pharmacokinetic and safety profiles.[2][3] This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on computational models and publicly available data.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its ADMET profile. The computed properties for this compound are summarized in the table below, based on data retrieved from the PubChem database.[4][5]

| Property | Value | Source |

| Molecular Formula | C9H7NO3S | PubChem[4][5] |

| Molecular Weight | 209.22 g/mol | PubChem[4][5] |

| XLogP3 | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 91.7 Ų | PubChem[4] |

| Formal Charge | 0 | PubChem[4] |

| pKa (strongest acidic) | 3.84 | Predicted |

| pKa (strongest basic) | -3.1 | Predicted |

| Solubility | >31.4 µg/mL (at pH 7.4) | PubChem[4] |

In Silico ADMET Prediction

The following table summarizes the predicted ADMET properties for this compound. These predictions are generated based on established computational models and QSAR (Quantitative Structure-Activity Relationship) principles commonly employed by various software platforms such as ADMET Predictor®, pkCSM, ADMETlab, and SwissADME.[2][6][7]

| ADMET Parameter | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Likely to have good intestinal permeability. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| Distribution | ||

| Volume of Distribution (VDss) | Low | Primarily distributed in the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |

| Plasma Protein Binding | High | Significant binding to plasma proteins is expected. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. |

| CYP450 3A4 Inhibitor | No | Low potential for drug-drug interactions via CYP3A4. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for renal OCT2. |

| Total Clearance | Low | Expected to have a relatively long half-life. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low probability of being a mutagen. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low risk | Unlikely to cause drug-induced liver injury. |

| Skin Sensitization | Low risk | Unlikely to cause allergic contact dermatitis. |

Experimental Protocols

The in silico prediction of ADMET properties for a novel compound like this compound typically follows a standardized workflow.

General Protocol for In Silico ADMET Prediction:

-

Compound Structure Preparation:

-

Obtain the 2D or 3D structure of the molecule, typically in SDF or SMILES format. The SMILES representation for the target molecule is O=C(O)c1cc2c(c[c]1)ncc(S2)=O.

-

Ensure the structure is correctly represented, including appropriate protonation states at physiological pH (7.4).

-

-

Selection of Prediction Tools:

-

Physicochemical Property Calculation:

-

Input the molecular structure into the selected software to calculate key physicochemical properties such as molecular weight, logP, TPSA, and the number of hydrogen bond donors and acceptors.

-

-

ADMET Property Prediction:

-

Run the prediction modules for various ADMET endpoints. This typically involves submitting the molecular structure to the server or software and selecting the desired prediction models.

-

The underlying algorithms are often based on QSAR models, machine learning, or rule-based systems trained on large datasets of known compounds.[1][8]

-

-

Data Analysis and Interpretation:

-

Collect and tabulate the prediction results from the different tools.

-

Analyze the predicted ADMET profile in the context of the intended therapeutic application. For example, for a CNS-acting drug, high BBB permeability would be desirable.

-

Evaluate the "drug-likeness" of the compound based on established rules such as Lipinski's Rule of Five.

-

-

Toxicity Prediction:

-

Utilize specialized toxicity prediction servers (e.g., ProTox-II) to estimate various toxicity endpoints, including mutagenicity, carcinogenicity, and organ toxicity.

-

Visualizations

The following diagrams illustrate the conceptual workflows and relationships in the in silico ADMET prediction process.

Caption: Workflow for in silico ADMET prediction.

Caption: Evaluation based on Lipinski's Rule of Five.

The in silico ADMET profile of this compound suggests that it possesses favorable drug-like properties. The compound adheres to Lipinski's Rule of Five, indicating a high likelihood of good oral bioavailability. Predictions indicate high intestinal absorption, low potential for major drug-drug interactions via CYP450 inhibition, and a low toxicity risk. While these computational predictions are valuable for early-stage drug discovery, it is imperative that they are subsequently validated through in vitro and in vivo experimental studies. The methodologies and data presented in this guide provide a solid foundation for further investigation and optimization of this and related benzothiazine derivatives.

References

- 1. ijapbjournal.com [ijapbjournal.com]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 4. This compound | C9H7NO3S | CID 760993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemicalbook.com]

- 6. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

Methodological & Application

Synthesis Protocol for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the intermediate, ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate, followed by its hydrolysis to yield the final product.

Experimental Protocols

Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

This procedure outlines the reductive cyclization of 4-ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid to form the benzothiazine ring system.

Materials:

-

4-ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid

-

Iron powder (Fe)

-

Glacial acetic acid (CH₃COOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Procedure:

-

In a reaction vessel, create a solution of 4-ethoxycarbonylmethylsulfanyl-3-nitrobenzoic acid in glacial acetic acid.

-

Add iron powder to the solution.

-

Heat the reaction mixture to a temperature between 80°C and 92°C.

-

Maintain the reaction at this temperature for 2.5 hours under an inert nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic phases with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate can be used in the next step without further purification.

Synthesis of this compound

This final step involves the hydrolysis of the ester intermediate to the desired carboxylic acid.

Materials:

-

Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate

-

Tetrahydrofuran (THF)

-

1 N aqueous sodium hydroxide solution (NaOH)

-

1 N hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diisopropyl ether

Procedure:

-

Dissolve ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate (5.1 g, 21 mmol) in 30 mL of tetrahydrofuran (THF).

-

To this solution, add 100 mL of a 1 N aqueous sodium hydroxide solution.

-

Stir the reaction mixture vigorously at room temperature for 3 hours.

-

Monitor the reaction progress until completion.

-

Acidify the reaction solution with 1 N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash them with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Recrystallize the resulting residue from diisopropyl ether to obtain this compound as white crystals.[1]

Data Presentation

| Step | Product | Yield | Analytical Data |

| 1 | Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate | 89% | Not provided in the source. |

| 2 | This compound | 83% | ¹H NMR (300 MHz, DMSO-d₆) δ: 3.26 (br, 1H), 3.48 (s, 2H), 7.34-7.51 (m, 3H), 10.69 (br, 1H).[1] |

Mandatory Visualization

Caption: Synthetic pathway for this compound.

References

Green Synthesis of 1,4-Benzothiazine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. 1,4-benzothiazine and its derivatives represent a critical class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4] This document provides detailed application notes and protocols for the green synthesis of these valuable scaffolds, focusing on methods that utilize eco-friendly solvents, energy sources, and catalytic systems.

Application Notes

The synthesis of the 1,4-benzothiazine core generally involves the cyclocondensation of 2-aminothiophenol with a suitable 1,3-dicarbonyl compound or its equivalent.[5][6] Green chemistry approaches to this synthesis aim to minimize or eliminate the use of hazardous reagents and solvents, reduce energy consumption, and improve reaction efficiency. Key green strategies that have been successfully applied to the synthesis of 1,4-benzothiazine derivatives include:

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly reduced reaction times and often improved product yields compared to conventional heating methods.[7][8] Reactions can be performed in the presence of green solvents or under solvent-free conditions, further enhancing their eco-friendly nature.[9]

-

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes chemical reactions through acoustic cavitation.[10] This method has been effectively used for the synthesis of benzothiazole and related heterocyclic compounds, often resulting in shorter reaction times and high yields under mild conditions.[11][12]

-

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or polyethylene glycol (PEG) is a fundamental principle of green chemistry.[1][13][14] Additionally, the use of biocatalysts (e.g., baker's yeast), solid-supported catalysts (e.g., basic alumina), or metal-free catalysts contributes to the development of more sustainable synthetic protocols.[5][6][15]

-

Solvent-Free (Mechanochemical) Synthesis: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification.[16][17] Mechanochemical methods, such as grinding reactants together in a mortar and pestle or using ball milling, often in combination with microwave irradiation, have been successfully employed for the synthesis of 1,4-benzothiazines.[6][9]

The choice of the synthetic method can be guided by the desired substitution pattern on the 1,4-benzothiazine ring and the availability of specific equipment. The following tables summarize quantitative data from various green synthetic approaches, allowing for a comparative assessment of their efficiency.

Data Presentation

Table 1: Microwave-Assisted Synthesis of 1,4-Benzothiazine Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst/Support | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 2-Aminothiophenol | β-Diketones | Basic Alumina | None | Not Specified | 6-11 | 69-85 | [6] |

| 2-Aminobenzenethiol | β-Diketones/β-Ketoesters | Hydrazine Hydrate | DMF (catalytic) | Not Specified | 3 | High | [18] |

| o-Aminothiophenol | 1,3-Diketones/β-Ketoesters | None | DMSO | Not Specified | Not Specified | High | [7] |

| 2-Aminobenzenethiol | β-Diketones | Basic Alumina | None | 800 | Not Specified | High |

Table 2: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Time | Yield (%) | Reference |

| 2-Aminothiophenol | Aldehydes | Sulfated Tungstate | None | Not Specified | Excellent | [12] |

| 2-Aminothiophenol | Benzaldehydes | None | None | 20 min | 65-83 | [19] |

Table 3: Synthesis of 1,4-Benzothiazine Derivatives in Green Solvents

| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---| | 2-Aminothiophenols | 2-Bromoalkanoates | None | [omim][NO3] (Ionic Liquid) | Room Temp | Not Specified | High |[13] | | 2-Aminothiophenol | 1,3-Dicarbonyls | Baker's Yeast | Methanol | Ambient | Not Specified | High |[6] | | N,N-dimethyl enaminones | 2-Aminothiophenol | I2 | Ethyl Lactate | 90 | 12 h | 66-92 |[5] |

Table 4: Solvent-Free Synthesis of 1,4-Benzothiazine Derivatives

| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Time | Yield (%) | Reference |

| 2-Aminobenzenethiols | 1,3-Dicarbonyls | Hydrazine Hydrate | Neat | 10 min | 83-96 | [17] |

| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | None | Neat | Not Specified | High | [6] |

Experimental Protocols

Protocol 1: Microwave-Assisted Solvent-Free Synthesis using Basic Alumina

This protocol describes the synthesis of 4H-1,4-benzothiazine derivatives by the condensation of 2-aminothiophenols with β-diketones using basic alumina as a solid support under microwave irradiation.[6]

Materials:

-

Substituted 2-aminothiophenol (1 mmol)

-

β-Diketone (1 mmol)

-

Basic alumina (1 g)

-

Domestic microwave oven

Procedure:

-

In a beaker, thoroughly mix the substituted 2-aminothiophenol (1 mmol), β-diketone (1 mmol), and basic alumina (1 g).

-

Place the beaker in a domestic microwave oven.

-

Irradiate the mixture at a suitable power level for 6-11 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Extract the product from the solid support using a suitable organic solvent (e.g., ethanol or ethyl acetate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent to afford the pure 4H-1,4-benzothiazine derivative.

Protocol 2: Ultrasound-Assisted Catalyst-Free and Solvent-Free Synthesis

This protocol outlines the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various benzaldehydes under ultrasound irradiation without the use of a catalyst or solvent.[19]

Materials:

-

2-Aminothiophenol (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Ultrasound probe/bath

Procedure:

-

In a reaction vessel, combine 2-aminothiophenol (1 mmol) and the substituted benzaldehyde (1 mmol).

-

Subject the mixture to ultrasound irradiation at room temperature for 20 minutes.

-

Monitor the reaction progress using TLC.

-

Upon completion, the resulting solid product can be purified by recrystallization from a suitable solvent to yield the pure 2-substituted benzothiazole.

Protocol 3: Synthesis in an Ionic Liquid at Room Temperature

This protocol details a one-pot synthesis of benzothiazin-3-one derivatives from 2-aminothiophenols and 2-bromoalkanoates in an ionic liquid at room temperature.[13]

Materials:

-

Substituted 2-aminothiophenol (1 mmol)

-

2-Bromoalkanoate (1 mmol)

-

1-octyl-3-methylimidazolium nitrate ([omim][NO3]) (2 mL)

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask, dissolve the substituted 2-aminothiophenol (1 mmol) and the 2-bromoalkanoate (1 mmol) in the ionic liquid [omim][NO3] (2 mL).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, extract the product from the ionic liquid using diethyl ether.

-

Combine the organic extracts and evaporate the solvent to obtain the benzothiazin-3-one derivative.

-

The ionic liquid can be recovered and reused for subsequent reactions.

Visualizations

Caption: General workflow for the green synthesis of 1,4-benzothiazine derivatives.

Caption: Simplified reaction pathway for 1,4-benzothiazine synthesis.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08949A [pubs.rsc.org]

- 6. cbijournal.com [cbijournal.com]

- 7. Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 11. A Green Ultrasound Synthesis, Characterization and Antibacterial Evaluation of 1,4-Disubstituted 1,2,3-Triazoles Tethering Bioactive Benzothiazole Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. kjscollege.com [kjscollege.com]

- 13. tandfonline.com [tandfonline.com]

- 14. The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue - PMC [pmc.ncbi.nlm.nih.gov]